Allele-Specific Growth Inhibition Potency: NSC319726 (ZMC1) vs. p53 Wild-Type and Other Hotspot Mutants
NSC319726 exhibits an IC50 of 8 nM against p53R175H mutant-expressing fibroblasts while showing no growth inhibition against p53 wild-type (WT) cells at concentrations up to 10 µM—a selectivity gap exceeding 1,250-fold [1]. Against other p53 hotspot mutants (R248W, R273H), NSC319726 displayed 10- to 100-fold lower potency, establishing a clear p53R175 allele preference [1]. In contrast, the broad-spectrum reactivator PRIMA-1 showed an IC50 >15 µM in Saos-2-His-273 cells, with no comparable allele-specific potency window [2]. The closely related analog NSC319725 (ZMC2) exhibited an IC50 for the p53R175 mutant that was ≥100-fold lower than WT, but its absolute potency at the R175 mutant was inferior to NSC319726 (IC50 not reached for WT with NSC319726 vs. measurable with NSC319725), demonstrating superior discrimination by NSC319726 [1].
| Evidence Dimension | Growth inhibition IC50 for p53R175H mutant vs. p53 wild-type cells |
|---|---|
| Target Compound Data | IC50 = 8 nM (p53R175H mutant fibroblasts); IC50 not reached for p53 WT cells at highest tested concentration |
| Comparator Or Baseline | PRIMA-1: IC50 >15 µM (Saos-2-His-273 mutant cells); NSC319725 (ZMC2): IC50 for R175 mutant ≥100-fold lower than WT |
| Quantified Difference | NSC319726: >1,250-fold selectivity for p53R175H over WT; 10- to 100-fold selectivity for p53R175H over R248W/R273H hotspot mutants |
| Conditions | Mouse embryonic fibroblast (MEF) (10)3 cell system with CMV-driven p53 transfectants (175, 248, 273); Balb/c 3T3 WT control; MTS and Guava ViaCount assays; 5 serial dilutions (0.00001–10 µM); 3-day treatment [1] |
Why This Matters
This quantitative selectivity window directly impacts procurement decisions for target-specific oncology research: compounds lacking this allele specificity (e.g., PRIMA-1) cannot produce the same p53R175H-dependent apoptotic response, making NSC319726 the only thiosemicarbazone with single-digit nanomolar potency and no WT p53 toxicity.
- [1] Yu X, Vazquez A, Levine AJ, Carpizo DR. Allele-specific p53 mutant reactivation. Cancer Cell. 2012 May 25;21(5):614-625. doi: 10.1016/j.ccr.2012.03.042. View Source
- [2] GLPBIO. PRIMA-1 Product Information. IC50 >15 µM in Saos-2-His-273 cells. View Source
